2-{[(2,4-Diaminophenyl)sulfonyl](methyl)amino}-6-(4-morpholinyl)benzenesulfonic acid
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Overview
Description
This compound is a complex organic molecule that contains functional groups such as sulfonic acid, amine, and morpholine. It’s likely to be involved in various chemical reactions due to these functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler molecules. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The sulfonic acid group might undergo reactions such as esterification or neutralization, while the amine group could participate in reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, it might have a certain solubility in water, a specific melting point, and a defined molecular weight .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2,4-diaminophenyl)sulfonyl-methylamino]-6-morpholin-4-ylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-20(28(22,23)16-6-5-12(18)11-13(16)19)14-3-2-4-15(17(14)29(24,25)26)21-7-9-27-10-8-21/h2-6,11H,7-10,18-19H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDECZSOEBPEPPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1S(=O)(=O)O)N2CCOCC2)S(=O)(=O)C3=C(C=C(C=C3)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701143 |
Source
|
Record name | 2-[(2,4-Diaminobenzene-1-sulfonyl)(methyl)amino]-6-(morpholin-4-yl)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177159-47-6 |
Source
|
Record name | 2-[(2,4-Diaminobenzene-1-sulfonyl)(methyl)amino]-6-(morpholin-4-yl)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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